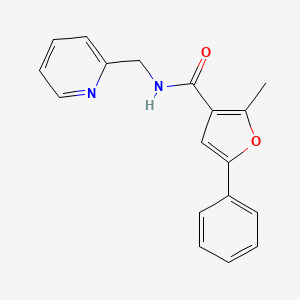![molecular formula C17H21N3O2 B5208361 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol CAS No. 5260-83-3](/img/structure/B5208361.png)
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
Vue d'ensemble
Description
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that belongs to the class of phenols. It has gained significant attention from the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for cancer research. Additionally, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to exhibit low toxicity in normal cells, making it a safe and effective therapeutic agent. However, one of the limitations of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for different types of cancer. Moreover, research can also focus on the development of new formulations of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol that can improve its solubility and bioavailability. Finally, the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties, particularly in the field of cancer research. It exhibits potent anti-tumor activity, induces apoptosis and cell cycle arrest, and inhibits angiogenesis. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its low toxicity in normal cells. However, its poor solubility in water remains a challenge. Further research is needed to explore the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for different types of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of sodium hydride. The reaction takes place in anhydrous DMF at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol.
Applications De Recherche Scientifique
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and liver cancer. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-12-14(5-6-15(16)21)13-19-8-10-20(11-9-19)17-4-2-3-7-18-17/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAKQQYKWEAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385533 | |
| Record name | 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
CAS RN |
5260-83-3 | |
| Record name | 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

